BenchChemオンラインストアへようこそ!

Flunarizine Hydrochloride

Pharmacology Calcium Channel Blocker Cinnarizine

Select Flunarizine Hydrochloride when your research demands a non-dihydropyridine calcium channel blocker with quantifiably superior potency. Its 2.5- to 15-fold higher potency versus the analog cinnarizine enables lower working concentrations, minimizing off-target effects. Additionally, its unique dual D2 dopamine receptor antagonism (Ki = 112 nM) and exceptionally potent hERG inhibition (IC50 = 5.7 nM) make it an indispensable benchmark compound for neuroscience and cardiac safety pharmacology studies. This product is supplied with verified purity and full compliance documentation, ensuring your critical assays are built on a reliable foundation. Order now to secure batch-reserved inventory for your ongoing projects.

Molecular Formula C26H28Cl2F2N2
Molecular Weight 477.4 g/mol
CAS No. 27064-95-5
Cat. No. B1353156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunarizine Hydrochloride
CAS27064-95-5
SynonymsDihydrochloride, Flunarizine
Flunarizin
Flunarizine
Flunarizine Dihydrochloride
Flunarizine Hydrochloride
Hydrochloride, Flunarizine
R 14950
R-14950
R14950
Sibelium
Molecular FormulaC26H28Cl2F2N2
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;;
InChIKeyRXKMOPXNWTYEHI-RDRKJGRWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flunarizine Hydrochloride (CAS 27064-95-5): Technical Baseline and Procurement Context


Flunarizine Hydrochloride is a difluoro derivative of cinnarizine and is classified as a class IV selective calcium entry blocker [1]. It exhibits a multi-target pharmacological profile, including calmodulin binding and histamine H1 receptor blocking activity, and is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy [1][2]. Its pharmacokinetic profile is characterized by extensive tissue distribution, a high volume of distribution, and a long terminal half-life, which differentiates it from other calcium channel blockers [3].

Why Flunarizine Hydrochloride Cannot Be Casually Substituted by Cinnarizine or Other In-Class Calcium Channel Blockers


While flunarizine and cinnarizine are both piperazine derivatives with calcium channel blocking properties, their pharmacological profiles are not interchangeable. Flunarizine is the difluoro derivative of cinnarizine [1]. This seemingly small structural modification results in significant quantitative differences in potency, receptor binding, and pharmacokinetic behavior, which directly impact clinical efficacy and safety. Direct substitution without considering these quantifiable differences can lead to suboptimal therapeutic outcomes or unanticipated side effects, as evidenced by differences in their potency [2] and their distinct effects on cardiac ion channels [3].

Quantitative Evidence Guide for Flunarizine Hydrochloride: A Comparator-Based Analysis


Potency Advantage Over Cinnarizine in Calcium Channel Blockade

Flunarizine demonstrates a significant potency advantage over its parent compound, cinnarizine. A direct head-to-head comparison of their calcium channel blocking activity reveals that flunarizine is 2.5 to 15 times more potent than cinnarizine [1]. This increased potency translates to greater efficacy in preclinical models of cerebral circulation. In an intraduodenal study in dogs, flunarizine (10 and 30 mg/kg) caused a greater and more prolonged increase in vertebral blood flow than cinnarizine administered at the same doses [2].

Pharmacology Calcium Channel Blocker Cinnarizine

Superior Vestibular Depressant Activity Compared to Cinnarizine

In a double-blind multiple cross-over study in human volunteers, the vestibular depressant activity of flunarizine was directly compared to that of cinnarizine using electronystagmographic tracings [1]. At 2.5 hours post-dose, both doses of flunarizine (10 mg and 30 mg) were found to be more active than a 15 mg dose of cinnarizine [1]. When the results of all tests were combined, there was a significant difference in favor of flunarizine's overall vestibular suppressant activity [1].

Vertigo Vestibular System Cinnarizine

High Potency hERG Channel Inhibition with Potential Cardiac Implications

Flunarizine is a highly potent inhibitor of the cardiac hERG potassium channel, a key determinant of cardiac repolarization [1]. In a study using whole-cell voltage-clamp techniques on CHO cells stably expressing the hERG channel, flunarizine inhibited the current with an IC50 value of 5.7 nM [1]. For comparison, it also inhibited the KCNQ1/KCNE1 channel current, but with a much higher IC50 of 0.76 µM [1]. The IC50 for its primary therapeutic target, voltage-gated calcium channels, is in the low micromolar range (e.g., 1.49 - 11 µM) [2][3], making the hERG inhibition approximately 260- to 1900-fold more potent.

Cardiac Safety Ion Channel hERG

Dopamine D2 Receptor Antagonism: A Unique Off-Target Profile with Neurological Implications

Flunarizine acts as a competitive antagonist at the dopamine D2 receptor, a property that distinguishes it from dihydropyridine calcium channel blockers like nifedipine and nimodipine, which do not exhibit this effect [1]. In a competitive radioligand binding assay, flunarizine inhibited the binding of [3H]spiperone to D2 receptors with a Ki of 112 +/- 9 nM and [3H]SCH 23390 to D1 receptors with a Ki of 532 +/- 39 nM, showing a preference for D2 over D1 [2]. This activity is structurally linked to its similarity to antipsychotic agents like pimozide and haloperidol [3].

Dopamine Receptor Parkinsonism Off-Target Effect

Distinct Pharmacokinetic Profile: High Volume of Distribution and Long Terminal Half-Life

Flunarizine is characterized by a unique pharmacokinetic profile that includes a very large volume of distribution (Vd) and an exceptionally long terminal half-life after repeated dosing, which differentiates it from many other calcium channel blockers. In healthy subjects, the Vd is approximately 78 L/kg, increasing to 207 L/kg in epileptic patients, indicating extensive distribution into extravascular tissues [1]. Its terminal elimination half-life is highly variable, ranging from 5 to 15 hours after a single dose, but extends to an average of 18-19 days (with some individuals up to 30 days) after multiple daily doses [1][2]. Steady-state plasma concentrations are reached only after 5-8 weeks of daily dosing [3]. For comparison, nimodipine has a Vd of ~1-2 L/kg and a half-life of 1-2 hours.

Pharmacokinetics Tissue Distribution Half-Life

Superior Anticonvulsant Activity Compared to Other Calcium Channel Blockers

In preclinical models of epilepsy, flunarizine demonstrates significant anticonvulsant activity that differentiates it from other calcium channel blockers. In a comparative study using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in albino rats, flunarizine afforded a higher degree of protection against convulsions than nifedipine, with its efficacy almost approaching that of the standard anticonvulsant, sodium valproate [1]. In contrast, other calcium channel blockers like diltiazem showed no statistically significant anticonvulsant activity compared to sodium valproate in similar models [2].

Epilepsy Anticonvulsant Adjunctive Therapy

Defined Application Scenarios for Flunarizine Hydrochloride Based on Verified Differentiators


Calcium Channel Pharmacology: A Potent Tool Compound Differentiated from Cinnarizine

For research requiring a potent, non-dihydropyridine calcium channel blocker, flunarizine offers a distinct advantage over its analog cinnarizine. Its 2.5- to 15-fold higher potency [1] allows for the use of lower concentrations to achieve the same level of channel blockade in vitro and in vivo, minimizing potential off-target effects unrelated to calcium channel antagonism. This makes it a preferred tool for studying the specific role of calcium channels in cerebral and peripheral vasculature, as well as in neuronal systems where these channels are involved.

Neuroscience Research: A Dual-Action Tool for Calcium and Dopamine Pathways

Flunarizine is uniquely positioned for neuroscience studies investigating the interplay between calcium channel function and dopaminergic signaling. Its quantifiable and potent antagonism at dopamine D2 receptors (Ki = 112 nM) [2] is a feature not shared by dihydropyridine CCBs. This dual action makes it an ideal tool for modeling drug-induced movement disorders or for exploring therapeutic strategies where modulation of both calcium influx and dopamine receptor activity is hypothesized to be beneficial.

Cardiac Safety Pharmacology: A Benchmark Compound for hERG Liability Assessment

Due to its exceptionally high potency for inhibiting the hERG potassium channel (IC50 = 5.7 nM) [3], flunarizine serves as an excellent positive control or benchmark compound in cardiac safety pharmacology assays. Its well-characterized, concentration-dependent block of hERG makes it invaluable for validating assay sensitivity and for studying the mechanisms of drug-induced QT prolongation. This application is particularly relevant in early-stage drug discovery to assess the cardiac risk profile of new chemical entities.

Epilepsy Models: Exploring Non-Classical Anticonvulsant Mechanisms

For researchers investigating novel mechanisms of seizure control, flunarizine offers a unique profile among calcium channel blockers. Preclinical studies have shown that flunarizine provides significant protection in standard epilepsy models (MES and PTZ), with efficacy approaching that of sodium valproate, while other CCBs like diltiazem are ineffective [4]. This makes flunarizine a valuable tool for dissecting the specific calcium channel subtypes or downstream signaling pathways that contribute to its anticonvulsant effects, separate from classical sodium channel blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flunarizine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.